

Introduction: The Strategic Value of Site-Specific Labeling

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Compound of Interest

Compound Name: *D*-[3-¹³C]Ribose

CAS No.: 211947-12-5

Cat. No.: B583934

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In the landscape of metabolomics and structural biology, uniform labeling (U-¹³C) often yields overcrowded spectra or ambiguous flux data. Site-specific labeling, particularly **D**-[3-¹³C]Ribose, offers a surgical approach to tracing carbon fates.

The C3 position of ribose is chemically significant because it sits at the core of the furanose ring, directly influencing the sugar pucker (C3'-endo vs. C2'-endo) in nucleic acids. In metabolic tracking, the C3 carbon acts as a sentinel marker for the non-oxidative branch of the Pentose Phosphate Pathway (PPP), allowing researchers to decouple complex recycling fluxes that uniform labeling obscures.

Chemical Structure & Isotopic Properties

D-Ribose is an aldopentose that exists in solution as a complex equilibrium of five forms: linear (aldehyde),

- and

-furanose, and

- and

-pyranose.

- Chemical Formula:

C

C

H

O

- Molecular Weight: 151.13 g/mol (approx., depending on enrichment)
- Label Position: Carbon-3 (C3)[1][2]

NMR Spectral Characteristics

In high-resolution

C-NMR, the C3 resonance is distinct. Unlike uniformly labeled ribose, which exhibits complex carbon-carbon scalar coupling (

), **D-[3-13C]Ribose** appears primarily as a singlet (decoupled) or doublet (coupled to protons), simplifying assignment.

Isomer Form	Approx. C3 Chemical Shift (, ppm)	Structural Note
-D-Ribopyranose	69.8 - 70.2	Dominant form in solution (~59%)
-D-Ribopyranose	69.5 - 69.9	Secondary form (~20%)
-D-Ribofuranose	71.0 - 71.5	Biologically relevant (RNA/DNA backbone)
-D-Ribofuranose	70.5 - 70.9	Minor form

Note: Chemical shifts are solvent-dependent (typically D

O).

Synthesis & Production Workflows

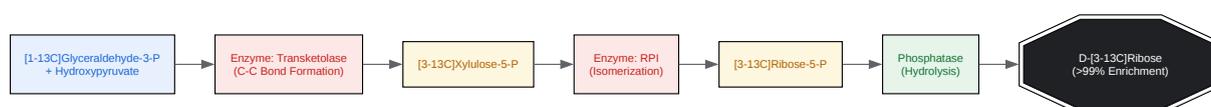
While chemical synthesis is possible, it often suffers from low yield and poor stereocontrol. Chemo-enzymatic synthesis is the industry standard for high-purity **D-[3-13C]Ribose**, utilizing enzymes to transfer labeled carbon units with absolute stereospecificity.

Chemo-Enzymatic Protocol (Transketolase Method)

This method utilizes Transketolase (TKT) to transfer a labeled ketol group to an acceptor aldehyde.

Mechanism:

- Substrates: Hydroxypyruvate (lithium salt) + D-[1-13C]Glyceraldehyde-3-phosphate.
- Enzyme: Transketolase (TKT) transfers the ketol group.
- Intermediate: D-[3-13C]Xylulose-5-phosphate.
- Isomerization: Ribose-5-Phosphate Isomerase (RPI) converts Xylulose-5-P to Ribose-5-P.
- Dephosphorylation: Alkaline Phosphatase yields the final **D-[3-13C]Ribose**.



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Caption: Chemo-enzymatic cascade for **D-[3-13C]Ribose** synthesis ensuring stereochemical integrity at C3.

Isotopic Purity & Analysis Protocols

Trustworthiness in data depends on the validation of the tracer. Two distinct metrics must be quantified: Chemical Purity (absence of non-ribose impurities) and Isotopic Enrichment

(percentage of C3 atoms that are

C).

Protocol A: Quantitative NMR (qNMR) for Enrichment

- Objective: Determine molar enrichment of C at position 3.
- Method:
 - Dissolve 5 mg of **D-[3-13C]Ribose** in 600 L D O containing 0.1% DSS (internal standard).
 - Acquire inverse-gated decoupled C spectra (to suppress NOE enhancement for quantitative integration).
 - Calculation: Compare the integral of the C3 peak against the C1/C2/C4/C5 natural abundance peaks (1.1%) or the internal standard.
 - Acceptance Criteria: Enrichment > 99 atom %.

Protocol B: GC-MS for Positional Isotopomer Analysis

- Objective: Confirm the label is only at C3 and not scrambled.
- Derivatization: Convert ribose to its aldonitrile acetate derivative. This linearizes the molecule and provides distinct fragmentation patterns.
- Workflow:
 - React sample with hydroxylamine hydrochloride in pyridine (70°C, 30 min) Oxime.
 - React with acetic anhydride (70°C, 30 min)

Aldonitrile Acetate.

- Inject into GC-MS (EI mode).
- Fragment Analysis: Monitor fragments containing C1-C2 vs C3-C5. The mass shift (+1 Da) should track exclusively with fragments containing C3.

Applications in Metabolic Flux Analysis (MFA)

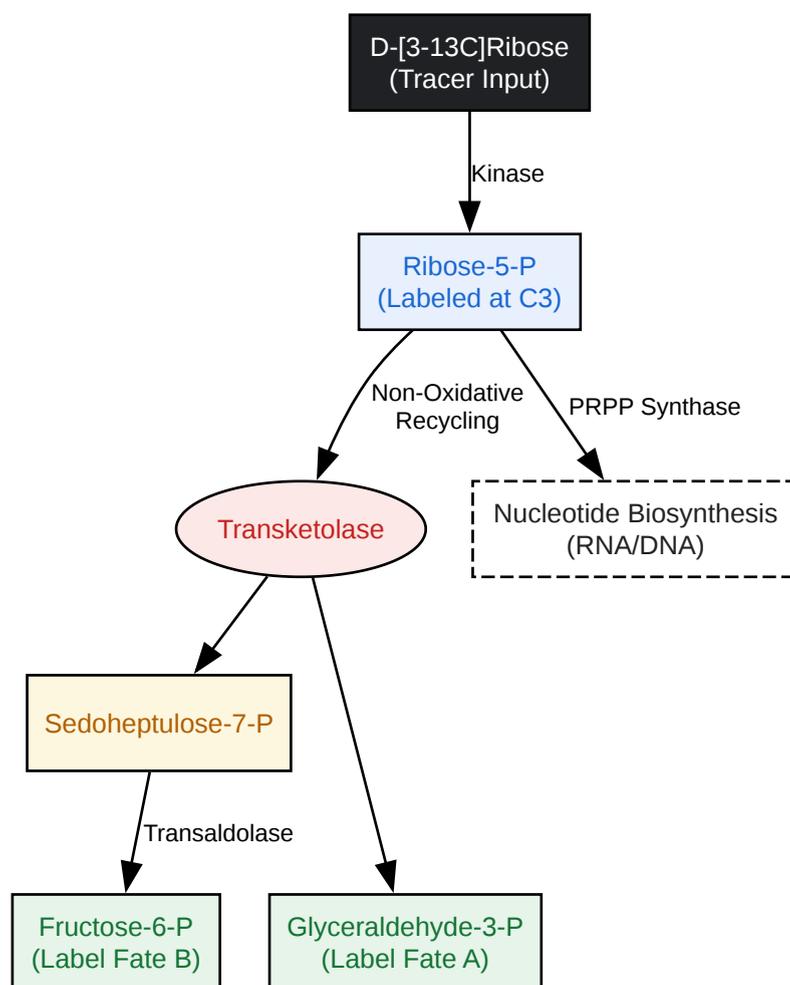
D-[3-13C]Ribose is the "Gold Standard" tracer for dissecting the Pentose Phosphate Pathway (PPP).

The Mechanistic Logic

The PPP has two branches:

- Oxidative Branch: Decarboxylates Glucose-6-P (losing C1) to generate NADPH and Ribulose-5-P.
- Non-Oxidative Branch: Recycles glycolytic intermediates (Fructose-6-P, GAP) back into pentoses via Transketolase/Transaldolase.

By using **D-[3-13C]Ribose** (or tracking the label into ribose from glucose tracers), researchers can calculate the Recycling Ratio. If **D-[3-13C]Ribose** is administered, its metabolism back into glycolysis (via the non-oxidative branch) yields specific isotopomers of lactate and pyruvate that differ from those produced by direct glycolysis.



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Caption: Metabolic fate of **D-[3-13C]Ribose**: Nucleotide synthesis vs. Non-oxidative PPP recycling.

Handling & Stability

- Storage: Store at -20°C. Desiccate to prevent hygroscopic clumping.
- Stability: Stable for >5 years if kept dry. In solution (D O), avoid high pH (>8.0) to prevent Lobry de Bruyn-Alberda van Ekenstein transformation (isomerization to arabinose/ribulose).
- Sterilization: Filtration (0.22

m) is preferred over autoclaving to avoid potential caramelization or degradation at high temperatures.

References

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Sources

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